![molecular formula C7H5N5 B1413063 Imidazo[1,2-b]pyridazin-6-ylcyanamide CAS No. 2091730-89-9](/img/structure/B1413063.png)
Imidazo[1,2-b]pyridazin-6-ylcyanamide
Overview
Description
Imidazo[1,2-b]pyridazin-6-ylcyanamide is a compound that has been recognized as a potential drug moiety . It is found in many approved and experimental drugs . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Scientific Research Applications
Sensors and Imaging
Due to their luminescent properties, these compounds are valuable in the development of sensors and imaging agents. They can be used in confocal microscopy and other imaging techniques to visualize biological processes.
Each of these applications leverages the unique chemical structure and properties of Imidazo[1,2-b]pyridazin-6-ylcyanamide, demonstrating its versatility and potential across various fields of scientific research. The compound’s ability to act as a scaffold in organic synthesis and its biological activities are particularly noteworthy, offering numerous possibilities for innovation and discovery .
Mechanism of Action
Target of Action
Imidazo[1,2-b]pyridazin-6-ylcyanamide has been identified as an inhibitor of IL-17A and TAK1 kinase . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .
Mode of Action
The compound interacts with its targets, IL-17A and TAK1 kinase, inhibiting their activity. This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide affects several biochemical pathways. IL-17A is involved in immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases . TAK1 kinase is involved in various extracellular signals trigger activation, including cytokines, growth factors, and Toll-like receptor ligands .
Pharmacokinetics
The compound’s ability to inhibit tak1 kinase at nanomolar concentrations suggests it may have good bioavailability .
Result of Action
The inhibition of IL-17A and TAK1 kinase by Imidazo[1,2-b]pyridazin-6-ylcyanamide can lead to a reduction in inflammation and cell growth, respectively. This can have therapeutic effects in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis , as well as multiple myeloma .
properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-ylcyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRGWYOCXWPULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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